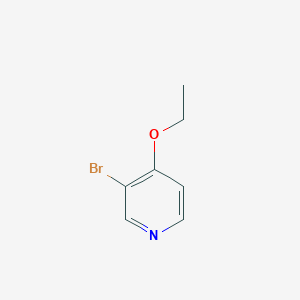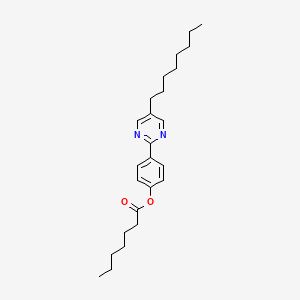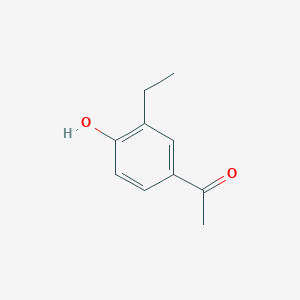
1-(3-Ethyl-4-hydroxyphenyl)ethanone
Overview
Description
1-(3-Ethyl-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H12O2. It is a derivative of acetophenone, where the phenyl ring is substituted with an ethyl group at the third position and a hydroxyl group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-4-hydroxyphenyl)ethanone can be synthesized through the Friedel-Crafts acylation reaction. The process involves the reaction of acetyl chloride with 2-ethylphenol in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in refluxing carbon disulfide, yielding the desired product with a 60% yield . Another method involves using nitrobenzene as a solvent at 60°C, resulting in a 39% yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions may vary to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces 1-(3-Ethyl-4-oxophenyl)ethanone or 1-(3-Ethyl-4-carboxyphenyl)ethanone.
Reduction: Produces 1-(3-Ethyl-4-hydroxyphenyl)ethanol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Ethyl-4-hydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-4-hydroxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity and stability. The ethyl group may affect the compound’s lipophilicity, impacting its ability to cross cell membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Lacks the ethyl group, resulting in different chemical and biological properties.
1-(4-Hydroxyphenyl)ethanone: The hydroxyl group is positioned differently, affecting its reactivity and applications.
1-(3-Ethylphenyl)ethanone: Lacks the hydroxyl group, leading to different chemical behavior and uses.
Uniqueness
1-(3-Ethyl-4-hydroxyphenyl)ethanone is unique due to the presence of both the ethyl and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications. The hydroxyl group enhances its reactivity in oxidation and reduction reactions, while the ethyl group influences its physical properties and biological activity.
Properties
IUPAC Name |
1-(3-ethyl-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-6-9(7(2)11)4-5-10(8)12/h4-6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXDQZLDCFOFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00547687 | |
| Record name | 1-(3-Ethyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-47-0 | |
| Record name | 1-(3-Ethyl-4-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00547687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

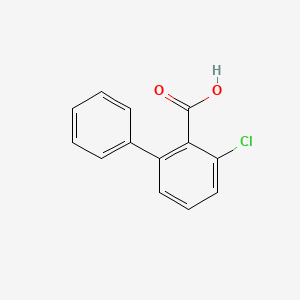
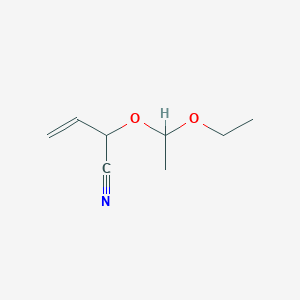
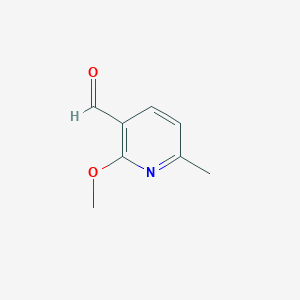
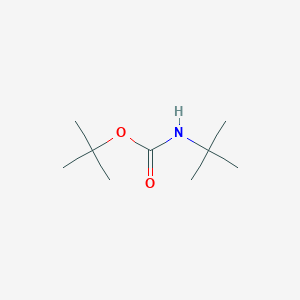

![2-(2,4-Dinitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B1611129.png)
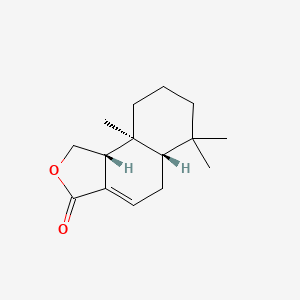
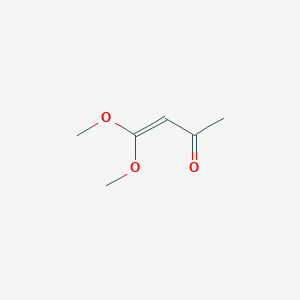
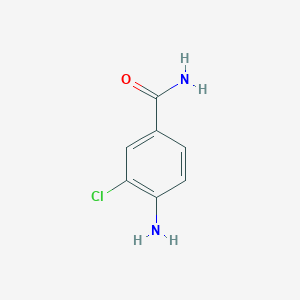
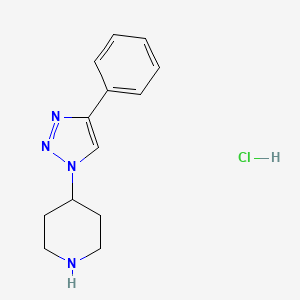
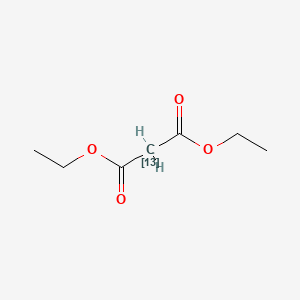
![(E,E)-1,1'-[(Z)-1,2-Diphenylethene-1,2-diyl]bis(phenyldiazene)](/img/structure/B1611125.png)
